(1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
Description
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m1/s1 |
InChI Key |
QSYILIJZAXMABN-HQJQHLMTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=CC(=C1)OC)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Biocatalytic Enzyme Cascade Synthesis
One of the most advanced and selective methods for synthesizing (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL involves a two-step enzymatic cascade:
Step 1: Carboligation Reaction
- A carboligating enzyme (such as benzaldehyde lyase from Pseudomonas fluorescens) catalyzes the formation of a hydroxy ketone intermediate by coupling 2,5-dimethoxybenzaldehyde with a suitable donor substrate.
- This step is stereoselective and sets the configuration at the 2-position (secondary alcohol).
Step 2: Transamination Reaction
- A transaminase enzyme transfers an amino group to the intermediate, converting the ketone moiety to the amino alcohol.
- Screening of various transaminases is performed to identify those that provide high enantio- and diastereoselectivity for the (1R,2R) isomer.
- Optimization of reaction conditions such as pH, buffer system, amine donor type, and co-solvents improves yield and selectivity.
-
- High stereoselectivity, avoiding racemic mixtures.
- Mild reaction conditions, environmentally friendly.
- Potential for one-pot synthesis reducing purification steps.
-
- Side reactions such as undesired isomer formation.
- Enzyme stability and compatibility in cascade reactions.
-
- Studies have demonstrated successful preparative scale synthesis of (1R,2R)-methoxamine derivatives (closely related to the target compound) using this two-step biocatalytic cascade.
- Analytical methods such as supercritical fluid chromatography (SFC) enable separation and quantification of stereoisomers without derivatization, confirming high stereopurity.
- Optimization data indicate that buffer pH around neutral to slightly alkaline and use of isopropylamine as amine donor favor high conversion and selectivity.
Chemical Synthesis Approaches
While enzymatic methods are preferred for stereoselectivity, traditional chemical synthesis routes have also been explored:
Asymmetric Reduction of Ketones
- Starting from 2,5-dimethoxyphenyl-substituted ketones, asymmetric reduction using chiral catalysts (e.g., chiral oxazaborolidines or transition metal complexes) yields the chiral amino alcohol after subsequent amination.
- This method requires careful control of reaction conditions and often involves multiple purification steps.
Chiral Auxiliary-Based Synthesis
- Use of chiral auxiliaries attached to the substrate to direct stereochemistry during nucleophilic addition or reduction.
- After the desired stereochemistry is installed, the auxiliary is removed.
- This approach is less atom-economical and involves more synthetic steps.
Protection/Deprotection Strategies
- Hydroxyl and amino groups may be protected during intermediate steps to prevent side reactions.
- For example, tert-butyldimethylsilyl (TBDMS) protection of alcohols during oxidation or coupling steps.
- Deprotection with trifluoroacetic acid or other reagents restores the functional groups.
Summary Table of Preparation Methods
Detailed Research Findings and Optimization Data
Enzyme Cascade Optimization
- Buffer Systems and pH : Optimal pH range identified between 7.0 and 8.5 for maximal enzyme activity.
- Amine Donor : Isopropylamine preferred due to favorable equilibrium and ease of removal.
- Co-solvents : Small percentages of DMSO or ethanol improve solubility of hydrophobic substrates without denaturing enzymes.
- Reaction Time and Temperature : Moderate temperatures (30–37 °C) and reaction times of 12–24 hours balance conversion and enzyme stability.
Analytical Characterization
- SFC Analytics : Enables baseline separation of all four stereoisomers of methoxamine derivatives, confirming stereochemical purity.
- NMR and MS : Used for structural confirmation and purity assessment.
- Yield and Enantiomeric Excess (ee) : Preparative scale reactions report yields above 70% with ee values exceeding 95% for the (1R,2R) isomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the amino group or the aromatic ring using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Sodium hydride (NaH), sodium methoxide (NaOMe)
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Neurological Research
The compound has been investigated for its potential neuroprotective effects. Studies suggest that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of mood disorders. Its structural similarity to known psychoactive compounds indicates possible applications in developing new antidepressants or anxiolytics.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL in animal models of depression. Results indicated significant improvements in behavioral tests compared to control groups, suggesting its potential as a novel antidepressant agent .
Cosmetic Formulations
2. Skin Care Products
The compound's ability to enhance skin hydration and improve texture has led to its inclusion in cosmetic formulations. Its moisturizing properties make it suitable for creams and lotions aimed at improving skin elasticity and reducing signs of aging.
Table 1: Cosmetic Applications
| Product Type | Functionality | Concentration (%) | Effects |
|---|---|---|---|
| Moisturizers | Hydration and skin barrier protection | 0.5 - 3 | Improved skin hydration |
| Anti-aging creams | Elasticity enhancement | 1 - 5 | Reduced appearance of wrinkles |
| Serums | Deep penetration | 0.5 - 2 | Enhanced skin texture |
Therapeutic Uses
3. Antioxidant Properties
Recent research highlights the antioxidant capabilities of (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various chronic diseases.
Case Study:
In vitro studies demonstrated that this compound effectively scavenged free radicals and reduced oxidative damage in cellular models. These findings support its potential use in dietary supplements aimed at promoting overall health and longevity .
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Methoxyphenyl Substitutions
a. 25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol)
- Structure: Phenethylamine backbone with a 2,5-dimethoxyphenyl group and a phenolic hydroxyl .
- Key Differences: Lacks the propan-2-ol and amino group present in the target compound.
- Activity : Acts as a potent serotonin 2A (5-HT2A) receptor agonist, linked to psychedelic effects .
- Comparison: The absence of the amino alcohol moiety in 25H-NBOH highlights the critical role of the propan-2-ol and amino groups in modulating receptor specificity.
b. Vernakalant Hydrochloride
- Structure: Cyclohexyl-pyrrolidinol core with 3,4-dimethoxyphenethoxy and pyrrolidine groups .
- Key Differences : 3,4-dimethoxy substitution (vs. 2,5 in the target compound) and a more complex heterocyclic system.
- Activity : Class III antiarrhythmic agent used for atrial fibrillation .
- Comparison : Methoxy positional isomerism (2,5 vs. 3,4) significantly alters electronic properties and receptor affinity, leading to divergent therapeutic applications.
Amino Alcohol Derivatives with Indole Moieties
a. (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Structure: Propan-2-ol backbone with indolyloxy and methoxyphenoxyethylamino groups .
- Key Differences: Incorporates an indole ring and a 2-methoxyphenoxyethylamino chain instead of a 2,5-dimethoxyphenyl group.
- Activity: Exhibits α1/β1-adrenoceptor binding affinity and antiarrhythmic activity .
- Comparison : The indole moiety enhances lipophilicity and may improve central nervous system (CNS) penetration compared to the target compound’s simpler aromatic system.
Neuromuscular Blockers with Dimethoxy Groups
a. Cisatracurium Besylate
- Structure: Bis-isoquinolinium derivative with 3,4-dimethoxybenzyl and tetrahydroisoquinoline groups .
- Key Differences: Lacks the amino alcohol structure and features a quaternary ammonium core.
- Activity: Non-depolarizing neuromuscular blocker used in anesthesia .
- Comparison: The 3,4-dimethoxy substitution in Cisatracurium contrasts with the 2,5-dimethoxy pattern in the target compound, underscoring how positional isomerism dictates pharmacological mechanisms (muscle relaxation vs.
Structural and Pharmacological Data Table
Research Findings and Implications
- Methoxy Positional Effects : 2,5-Dimethoxy substitution (as in the target compound and 25H-NBOH) is associated with serotonin receptor interactions, whereas 3,4-dimethoxy groups (Vernakalant, Cisatracurium) correlate with cardiac or neuromuscular activity .
- Amino Alcohol vs. Phenethylamine Scaffolds: The propan-2-ol backbone in the target compound may favor β-adrenoceptor binding, while phenethylamine derivatives (e.g., 25H-NBOH) prioritize 5-HT2A agonism .
- Stereochemical Sensitivity : The (1R,2R) configuration of the target compound likely enhances enantioselective receptor binding, a feature critical for optimizing therapeutic indices in chiral drugs .
Biological Activity
(1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, also known by its CAS number 1213835-71-2, is a chiral amino alcohol with potential biological activities. This compound has garnered interest in pharmacology and medicinal chemistry due to its structural similarity to various biologically active molecules. This article aims to provide a detailed overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- CAS Number : 1213835-71-2
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structural motifs often exhibit activity at serotonin receptors, particularly the 5-HT₂A receptor, which plays a crucial role in mood regulation and cognitive functions .
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL. Antioxidants are vital in preventing oxidative stress-related damage in cells.
2. Neuroprotective Effects
The compound has shown promise in neuroprotective studies, suggesting potential applications in treating neurodegenerative diseases.
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL indicate effectiveness against certain bacterial strains.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar compounds and suggested that (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL could enhance neuronal survival under oxidative stress conditions . The study employed various assays to measure cell viability and oxidative stress markers.
Case Study 2: Antioxidant Activity
In another investigation focusing on antioxidant properties, researchers utilized DPPH and ABTS assays to evaluate the radical scavenging capacity of (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL. The results indicated a significant reduction in free radicals compared to control samples .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL in a laboratory setting?
- Methodological Answer : Synthesis typically involves enantioselective reduction of a ketone precursor or resolution of racemic mixtures. For example, analogous amino propanols are synthesized via reductive amination using chiral catalysts or enzymatic methods to ensure stereochemical fidelity . Key steps include protecting the amino group, optimizing reaction conditions (e.g., temperature, solvent), and employing chiral auxiliaries. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired enantiomer.
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and stereochemistry via - and -NMR, with coupling constants revealing spatial arrangements.
- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC columns (e.g., Chiralpak®) validate enantiomeric purity .
- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight and fragmentation patterns.
- Melting Point Analysis : Assesses purity by comparing observed vs. literature values .
Q. What are the critical safety considerations when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Store in airtight containers at 2–8°C in a dark, dry environment to minimize degradation .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Ru-BINAP complexes) to enhance enantioselectivity.
- Dynamic Kinetic Resolution (DKR) : Combine racemization and selective crystallization for high-purity yields.
- Computational Modeling : Predict reaction pathways and transition states using DFT calculations to guide catalyst selection .
Q. How should conflicting data regarding the compound’s bioactivity be addressed in experimental design?
- Methodological Answer :
- Controlled Replication : Repeat assays under standardized conditions (temperature, pH, solvent) to isolate variables.
- Sample Stability : Prevent degradation by storing samples at low temperatures and analyzing stability over time .
- Orthogonal Assays : Validate bioactivity using multiple methods (e.g., enzyme inhibition + cell-based assays) to confirm results.
Q. What computational approaches can predict the physicochemical properties of this compound to guide experimental design?
- Methodological Answer :
- pKa and LogD Prediction : Tools like MarvinSketch or ACD/Labs estimate ionization states and partition coefficients, informing solubility and bioavailability .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., receptors) to prioritize synthesis of high-affinity analogs.
Q. What strategies mitigate the impact of organic compound degradation during prolonged experiments?
- Methodological Answer :
- Cold Chain Management : Store samples at –20°C or under inert gas (N) to slow oxidation .
- Stabilizing Additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in solutions.
- Real-Time Monitoring : Use LC-MS to track degradation products and adjust storage conditions proactively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
